

## Olanzapine versus placebo in the treatment of acute mania: a randomized controlled trial.

Author: BenchChem Technical Support Team. Date: December 2025



# Olanzapine Demonstrates Superior Efficacy to Placebo in Treating Acute Mania

A pivotal randomized, double-blind, placebo-controlled, 3-week study reveals that **olanzapine** is significantly more effective than a placebo in treating patients experiencing acute mania.[1][2] [3] The research highlights **olanzapine**'s potential as a primary intervention for this patient population.

#### **Efficacy Outcomes**

The primary measure of efficacy was the change in the total score on the Young Mania Rating Scale (YMRS) from baseline to the end of the 3-week trial. The **olanzapine** group showed a significantly greater improvement in YMRS total score compared to the placebo group.[1][3]

A key secondary outcome was the clinical response rate, defined as a 50% or greater reduction in the YMRS total score from baseline. A significantly higher percentage of patients treated with **olanzapine** achieved this clinical response compared to those who received a placebo.[1]



| Efficacy Measure                                     | Olanzapine (N=70) | Placebo (N=69) | Statistical<br>Significance |
|------------------------------------------------------|-------------------|----------------|-----------------------------|
| Mean Change in YMRS Total Score from Baseline        | -10.26[4]         | -4.88[4]       | p=0.02[3]                   |
| Clinical Response<br>Rate (≥50% YMRS<br>Improvement) | 48.6%[1][2]       | 24.2%[1][2]    | p < 0.05                    |

### **Safety and Tolerability**

**Olanzapine** was generally well-tolerated, with no discontinuations from the **olanzapine** group due to adverse events.[1][2] However, certain adverse events were reported more frequently in the **olanzapine** group compared to the placebo group.

| Adverse Event | Olanzapine Group            | Placebo Group | Statistical<br>Significance     |
|---------------|-----------------------------|---------------|---------------------------------|
| Somnolence    | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
| Dizziness     | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
| Dry Mouth     | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
| Weight Gain   | Significantly more frequent | Less frequent | Statistically Significant[1][2] |

Notably, there were no statistically significant differences between the **olanzapine** and placebo groups concerning measures of parkinsonism, akathisia, and dyskinesias.[1][2]

### **Experimental Protocol**

This study was a 3-week, randomized, double-blind, placebo-controlled, parallel-group trial.[1]







Patient Population: The study enrolled 139 patients who met the criteria for acute mania.[1][4]

Randomization and Blinding: After a screening period of 2 to 4 days, qualified patients were randomly assigned to receive either **olanzapine** (N=70) or a placebo (N=69).[1][2] The double-blind design ensured that neither the patients nor the investigators knew which treatment was being administered.

Treatment Regimen: Patients in the **olanzapine** group started with a daily dose of 10 mg.[1][2] After the first day, the dosage could be adjusted between 5 mg and 20 mg per day based on the clinical judgment of the investigators.[1] The placebo group received identical-looking capsules.

Assessments: The primary efficacy was assessed using the Young Mania Rating Scale (YMRS).[1] Safety and tolerability were monitored through the recording of adverse events, and assessments for extrapyramidal symptoms.

Below is a diagram illustrating the experimental workflow of this randomized controlled trial.





Click to download full resolution via product page

Caption: Experimental workflow of the **olanzapine** vs. placebo trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Olanzapine versus placebo in the treatment of acute mania. Olanzapine HGEH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. psychiatryonline.org [psychiatryonline.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Review of olanzapine in the management of bipolar disorders PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olanzapine versus placebo in the treatment of acute mania: a randomized controlled trial.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677200#olanzapine-versus-placebo-in-the-treatment-of-acute-mania-a-randomized-controlled-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com